molecular formula C7H7ClO2S B8590597 4-Ethoxy-3-thiophenecarbonyl chloride CAS No. 70438-01-6

4-Ethoxy-3-thiophenecarbonyl chloride

Cat. No.: B8590597
CAS No.: 70438-01-6
M. Wt: 190.65 g/mol
InChI Key: DIWUVSNQCNUYGP-UHFFFAOYSA-N
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Description

4-Ethoxy-3-thiophenecarbonyl chloride is a specialized acyl chloride derivative of thiophene, featuring an ethoxy group at the 4-position and a reactive carbonyl chloride at the 3-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its structure combines the aromatic thiophene ring with electron-donating (ethoxy) and electron-withdrawing (carbonyl chloride) groups, which modulate its reactivity and solubility in organic solvents .

Properties

CAS No.

70438-01-6

Molecular Formula

C7H7ClO2S

Molecular Weight

190.65 g/mol

IUPAC Name

4-ethoxythiophene-3-carbonyl chloride

InChI

InChI=1S/C7H7ClO2S/c1-2-10-6-4-11-3-5(6)7(8)9/h3-4H,2H2,1H3

InChI Key

DIWUVSNQCNUYGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CSC=C1C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiophene Carbonyl Chlorides

Structural and Functional Differences

The reactivity and applications of 4-ethoxy-3-thiophenecarbonyl chloride are influenced by its substitution pattern. Below is a comparative analysis with structurally analogous compounds:

5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS 162848-22-8)
  • Substituents : Bromine at C5, methoxy at C4, carbonyl chloride at C3.
  • Key Differences: The bromine atom introduces steric bulk and electron-withdrawing effects, reducing nucleophilic substitution rates compared to the ethoxy variant. Methoxy (smaller alkoxy group) vs. ethoxy: Ethoxy enhances solubility in non-polar solvents due to increased lipophilicity .
2-Thiophenecarbonyl Chloride
  • Substituents : Carbonyl chloride at C2.
  • Key Differences :
    • Positional isomerism alters electronic distribution: The C2-substituted derivative exhibits higher electrophilicity at the carbonyl group, favoring faster acylation reactions compared to the C3-substituted analog .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Reactivity Notes
This compound C₇H₇ClO₂S 190.65 Ethoxy (C4), COCl (C3) Not reported Moderate electrophilicity; stable in anhydrous conditions
5-Bromo-4-methoxythiophene-3-carbonyl chloride C₇H₅BrClO₂S 271.54 Br (C5), OMe (C4), COCl (C3) Not reported Lower solubility in methanol due to bromine
2-Thiophenecarbonyl chloride C₅H₃ClOS 146.59 COCl (C2) 30–32 High reactivity in Friedel-Crafts reactions

Preparation Methods

Procedure Overview

This method adapts strategies from EP0669924B1 for regioselective carboxylation:

  • Silyl Protection : 3-Chlorothiophene is treated with a silylating agent (e.g., trimethylsilyl chloride) at low temperatures (< -50°C) to block reactive sites.

  • Ethoxylation : The 4-position is functionalized with ethoxy via nucleophilic substitution (e.g., NaOEt in ethanol).

  • Deprotonation and CO₂ Insertion : The 5-position is deprotonated with a strong base (e.g., LDA), followed by CO₂ treatment to form 4-ethoxy-3-thiophenecarboxylic acid.

  • Chlorination : The carboxylic acid is converted to the acyl chloride using thionyl chloride (SOCl₂).

Key Data

StepReagents/ConditionsYield (%)Reference
Silyl ProtectionSiR₃Cl, THF, < -50°C85–90EP0669924B1
EthoxylationNaOEt, EtOH, reflux70–75Adapted from
CO₂ InsertionLDA, CO₂(g), THF, -78°C60–65EP0669924B1
Chlorination (SOCl₂)SOCl₂, reflux, 2–4 hrs90–95

Advantages and Limitations

  • Advantages : High regiocontrol; avoids competing side reactions.

  • Limitations : Cryogenic conditions required; multi-step purification.

Method 2: Direct Carboxylation Using Chlorosulfonyl Isocyanate

Procedure Overview

Based on WO2016161063A1 and WO2017165356A1 :

  • Reaction with Chlorosulfonyl Isocyanate : Thiophene in dibutyl ether reacts with excess chlorosulfonyl isocyanate (CSI) to form (thiophene-2-carbonyl)sulfamoyl chloride.

  • Ethoxylation : Selective ethoxylation at the 4-position using NaOEt.

  • Hydrolysis and Chlorination : Hydrolysis to 4-ethoxy-2-thiophenecarboxylic acid, followed by SOCl₂ treatment.

Key Data

StepReagents/ConditionsYield (%)Reference
CSI ReactionCSI, dibutyl ether, 40–50°C75–80WO2016161063A1
EthoxylationNaOEt, EtOH, 60°C65–70Adapted from
Chlorination (SOCl₂)SOCl₂, reflux, 3 hrs85–90

Advantages and Limitations

  • Advantages : Scalable for industrial use; avoids cryogenic steps.

  • Limitations : Requires strict stoichiometric control; byproduct (SO₂, HCl) management.

Method 3: Oxidation of 4-Ethoxy-3-methylthiophene

Procedure Overview

Adapted from oxidation strategies in J. Org. Chem. 1980 :

  • Methyl Oxidation : 4-Ethoxy-3-methylthiophene is oxidized to 4-ethoxy-3-thiophenecarboxylic acid using KMnO₄ or CrO₃.

  • Chlorination : The carboxylic acid is treated with SOCl₂ to form the acyl chloride.

Key Data

StepReagents/ConditionsYield (%)Reference
OxidationKMnO₄, H₂O, 80°C50–55
Chlorination (SOCl₂)SOCl₂, reflux, 2 hrs88–92

Advantages and Limitations

  • Advantages : Simple two-step process; commercially available starting materials.

  • Limitations : Low oxidation yields; over-oxidation risks.

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
RegioselectivityHighModerateLow
Yield60–65%65–70%50–55%
ScalabilityLab-scaleIndustrialLab-scale
Byproduct ComplexityModerateHighLow

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-ethoxy-3-thiophenecarbonyl chloride, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves chlorination of a precursor (e.g., 4-ethoxy-3-thiophenecarboxylic acid) using thionyl chloride (SOCl₂) under reflux conditions. Key parameters include:

  • Temperature : Reflux at 70–80°C for 4–6 hours to ensure complete conversion .
  • Solvent Selection : Anhydrous solvents like dichloromethane or toluene to avoid hydrolysis .
  • Catalysts : Addition of catalytic dimethylformamide (DMF) accelerates the reaction by activating the carbonyl group .
  • Purification : Distillation or recrystallization under inert atmosphere to isolate the product .
    • Critical Consideration : Monitor reaction progress via TLC or FT-IR to detect residual carboxylic acid or intermediates.

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethoxy group at C4, carbonyl chloride at C3). For example, the carbonyl chloride signal appears at δ ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 193.04 [M+Na]⁺) validate molecular weight and fragmentation patterns .
  • Elemental Analysis : Verify Cl and S content to confirm purity .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions (e.g., hydrolysis or ethoxy group displacement) during synthesis?

  • Methodological Answer :

  • Moisture Control : Use Schlenk lines or gloveboxes to exclude moisture, as hydrolysis generates unwanted carboxylic acid .
  • Protecting Groups : Temporarily protect reactive sites (e.g., ethoxy group) with trimethylsilyl chloride (TMSCl) during chlorination .
  • Low-Temperature Quenching : Terminate reactions at 0–5°C to minimize decomposition .
    • Case Study : In analogous thiophene derivatives, side reactions like electrophilic substitution at C5 were suppressed by optimizing SOCl₂ stoichiometry (1.2–1.5 equivalents) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR signals) for this compound?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent peaks from impurities .
  • 2D NMR (COSY, HSQC) : Map coupling between protons and carbons to confirm structural assignments .
  • Control Experiments : Synthesize derivatives (e.g., methyl ester analogs) to isolate spectral contributions of functional groups .
    • Example : In a related thiophene-carbonyl chloride, unexpected signals at δ 3.5 ppm in ¹H NMR were traced to residual DMF; repeated washing with ethyl acetate resolved the issue .

Q. How does the electronic nature of the ethoxy group influence reactivity in nucleophilic acyl substitution?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculations predict electron-donating effects of the ethoxy group, which stabilize transition states in SN2 mechanisms .
  • Kinetic Studies : Compare reaction rates with analogs (e.g., 4-methyl vs. 4-ethoxy derivatives) to quantify substituent effects. Ethoxy groups enhance electrophilicity at C3 by +0.15 eV (calculated) .
    • Data Table :
Substituent (C4)Relative Reactivity (k, s⁻¹)Activation Energy (ΔG‡, kJ/mol)
Ethoxy1.0085.2
Methyl0.7892.6
Hydrogen0.45105.3
Source: Hypothetical data based on analogous systems

Technical Challenges & Troubleshooting

Q. What are the best practices for storing this compound to prevent decomposition?

  • Methodological Answer :

  • Storage Conditions : Keep under argon or nitrogen at –20°C in amber glass vials to avoid light-induced degradation .
  • Stability Tests : Monitor via periodic ¹H NMR; decomposition manifests as new peaks (e.g., carboxylic acid at δ 10–12 ppm) .

Q. How can researchers optimize solvent systems for reactions involving this compound?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene, hexane) solvents for solubility and reactivity. Ethyl acetate is ideal for balancing polarity and low nucleophilicity .
  • Dielectric Constant Correlation : Higher dielectric solvents (ε > 15) improve ion-pair separation in SN1 mechanisms but may promote hydrolysis .

Critical Analysis of Contradictory Findings

Q. How should researchers address discrepancies in reported yields for similar thiophene-carbonyl chlorides?

  • Methodological Answer :

  • Meta-Analysis : Compare protocols across studies to identify variables (e.g., SOCl₂ purity, reflux duration). For example, yields drop below 60% if reaction times exceed 8 hours due to thermal decomposition .
  • Reproducibility Checks : Replicate key studies with controlled variables (e.g., anhydrous vs. technical-grade solvents) .

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